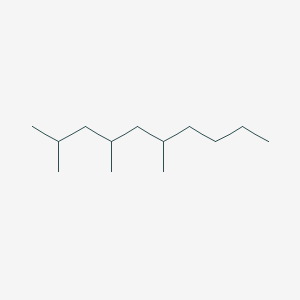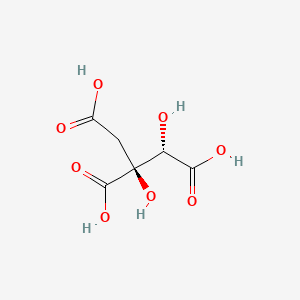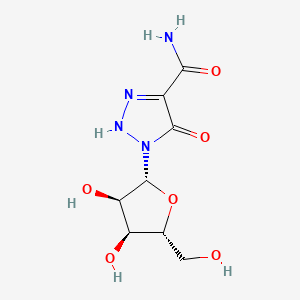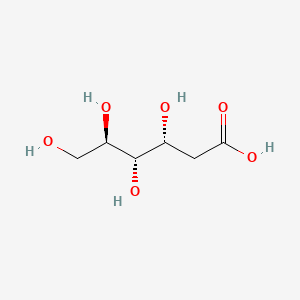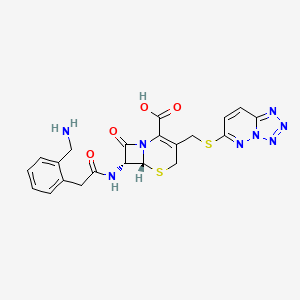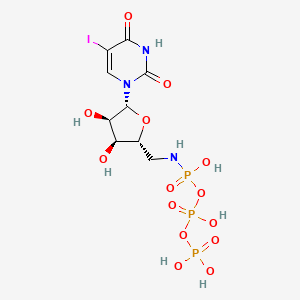
3,6-二氯邻苯二酚
描述
Synthesis Analysis
Dichlorocatechols, including 3,6-Dichlorocatechol, can be synthesized either enzymatically or chemically. A novel method for the chemical synthesis of 3,6-Dichlorocatechol involves a UV-photoradical single-step synthesis, showcasing an innovative approach to obtaining this compound outside of biological pathways (Kirsch & Stan, 1994).
Molecular Structure Analysis
The molecular structure of compounds related to 3,6-Dichlorocatechol has been extensively studied using computational and spectroscopic methods. Studies involve DFT calculations, NBO analysis, and spectroscopic techniques to elucidate the structure and electronic properties of these molecules, providing insight into the behavior and reactivity of 3,6-Dichlorocatechol (Julie et al., 2021).
科学研究应用
Application 1: Microbiome Research
- Summary of the Application: 3,6-Dichlorocatechol is used in microbiome research, specifically in the study of synthetic communities (SynCom) and assembly dynamics .
- Methods of Application: The research involves the use of a differential fluorescent marking (DFM) strategy, which employs three distinguishable fluorescent proteins in single and double combinations. This strategy is built on the mini-Tn7 transposon and is applicable across diverse Proteobacteria species .
- Results or Outcomes: The DFM strategy has been successfully used to differentiate, quantify, and track a diverse six-member SynCom under various complex conditions like root rhizosphere .
Application 2: Crystallography
- Summary of the Application: 3,6-Dichlorocatechol forms a two-dimensional supramolecular hydrogen-bonded network and a three-dimensional network supramolecular structure via hydrogen bonds and π–π stacking of benzene rings .
- Methods of Application: The research involves the use of X-ray crystallography to study the structure of 3,6-Dichlorocatechol .
- Results or Outcomes: The π–π interactions are between the benzene rings of centrosymmetrically related molecules, with centroid–centroid distances of 3.7676 (13) and 3.7107 (13) Å .
Application 3: Synthesis of Novel Dioxins
- Summary of the Application: 3,6-Dichlorocatechol is used in the synthesis of novel 3-Aminopropoxy-Substituted Dioxins, which are suitable for the development of aptamers for photonic biosensor applications .
- Methods of Application: The research involves the use of electrophilic and/or nucleophilic aromatic substitution reactions for the assembly of the dibenzo[b,e][1,4]dioxin and dibenzo[b,d]furan systems .
- Results or Outcomes: The phenolic compounds obtained were then alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans .
Application 4: Microbial Degradation
- Summary of the Application: 3,6-Dichlorocatechol is involved in the microbial degradation pathway of certain compounds .
- Methods of Application: The research involves the heterologous expression of certain genes in Escherichia coli, which confirmed their activity in degrading 3,4-Dichloroaniline to an intermediate metabolite .
- Results or Outcomes: The intermediate metabolite is converted to 4,5-dichlorocatechol via a reaction involving the product of another gene .
Application 5: Opto-Electronic Applications
- Summary of the Application: 3,6-Dichlorocatechol is used in the synthesis of 3,6-substituted carbazole-based polymers, which are suitable for opto-electronic applications .
- Methods of Application: The research involves the use of various synthetic strategies and characterizations of 3,6-substituted carbazole-based polymers, emphasizing the influence of these modifications on their electronic structure and absorption properties .
- Results or Outcomes: The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers and also possesses improved stability and triplet energy .
Application 6: Designing Stimuli-Responsive Adhesives
- Summary of the Application: 3,6-Dichlorocatechol is used in the design of stimuli-responsive adhesives and antipathogenic biomaterials .
- Methods of Application: The research involves the use of oxidation chemistry of catechol and the control of catechol oxidation state in two relatively new areas of research .
- Results or Outcomes: The tuning of catechol oxidation state in designing stimuli-responsive adhesives and the utilization of ROS byproducts for antimicrobial and antiviral applications are reviewed .
安全和危害
属性
IUPAC Name |
3,6-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCABUKQCUOXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073971 | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorocatechol | |
CAS RN |
3938-16-7 | |
| Record name | 3,6-Dichloro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
